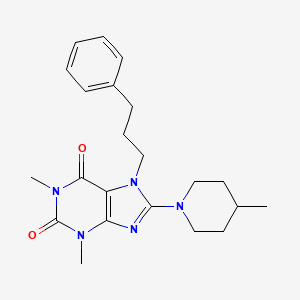

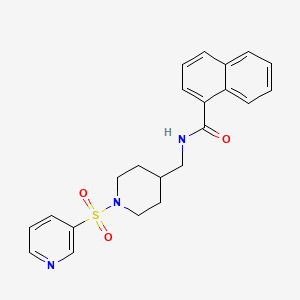

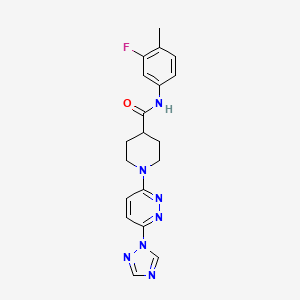

![molecular formula C20H22O6 B3016343 8-(2,5-二甲氧基苯基)-6,7-二甲基-7,8-二氢-6H-[1,3]二氧杂环[4,5-g]色烯-6-醇 CAS No. 1005100-69-5](/img/structure/B3016343.png)

8-(2,5-二甲氧基苯基)-6,7-二甲基-7,8-二氢-6H-[1,3]二氧杂环[4,5-g]色烯-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of the [1,3]dioxolo[4,5-g]chromen-8-one derivatives begins with benzo[d][1,3]dioxol-5-ol as a substrate. This compound is first reacted with 3-bromopropanoic acid. Subsequently, a Friedel-Crafts reaction with oxalyl chloride is performed to obtain 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The final step involves an aldol condensation with aromatic aldehydes under acidic conditions to yield the title compounds. This synthetic route has been shown to produce moderate yields of the desired derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds features a [1,3]dioxolo[4,5-g]chromen-8-one core. The derivatives are characterized by various substituents on the benzylidene moiety, which influence their biological activity. For instance, the presence of a methoxy group and the length of the aliphatic tail in the benzylidene moiety are factors that have been investigated for their impact on cytotoxicity .

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of these derivatives is the aldol condensation, which is used to attach different aromatic aldehydes to the core structure. This step is crucial as it introduces various substituents that are hypothesized to affect the cytotoxic properties of the compounds. The studies explore how these chemical modifications influence the activity against breast cancer cell lines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the synthesized compounds are not detailed in the abstracts, it is evident that the structural modifications have significant effects on their biological activities. The cytotoxic activities of the compounds were evaluated using the MTT assay on three human breast cancer cell lines: MCF-7, T47D, and MDA-MB-231. Among the synthesized compounds, those with certain substituents showed higher cytotoxicity, suggesting that the physical and chemical properties conferred by these substituents are critical for their biological function .

科学研究应用

合成和催化

CeCl3·7H2O 作为催化剂: CeCl3·7H2O 已被用于有效合成类似于 8-(2,5-二甲氧基苯基)-6,7-二甲基-7,8-二氢-6H-[1,3]二氧杂环[4,5-g]色烯-6-醇的化合物。这种方法提供了高产率和环境友好的工艺等优点 (Wu, Li, & Yan, 2011)。

合成中的二氧化镍纳米粒子: 二氧化镍纳米粒子已被证明是合成色烯类化合物的有效催化剂,可提供高产率以及简单、廉价的合成路线 (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021)。

生物学特性和应用

癌症研究中的细胞毒活性: 研究表明,某些色烯衍生物对人类乳腺癌细胞系表现出细胞毒活性,表明在癌症研究和治疗中具有潜在应用 (Alipour 等人,2016 年); (Alipour 等人,2014 年)。

抗烟草花叶病毒活性: 一些与给定化合物在结构上相关的香豆素衍生物已经证明具有潜在的抗烟草花叶病毒活性。这表明在农业应用中可能有用 (Lei 等人,2015 年)。

先进的合成技术

- 无溶剂合成方法: 研究探索了无溶剂合成色烯衍生物的方法,提高了工艺的环境可持续性 (Heravi 和 Daraie,2014 年); (Ashok 等人,2016 年)。

作用机制

Target of Action

Similar compounds have been evaluated for their cytotoxic activities on various cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of tissues by eliminating old, unnecessary, or unhealthy cells.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to apoptosis and cell proliferation .

Result of Action

Similar compounds have demonstrated cytotoxic activity against various cancer cell lines

安全和危害

未来方向

属性

IUPAC Name |

8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-11-19(13-7-12(22-3)5-6-15(13)23-4)14-8-17-18(25-10-24-17)9-16(14)26-20(11,2)21/h5-9,11,19,21H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXXVGNCSVCOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

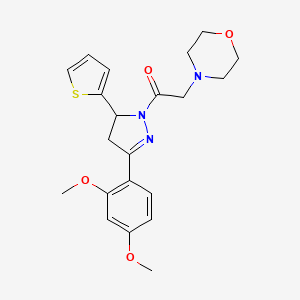

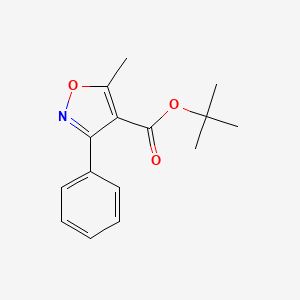

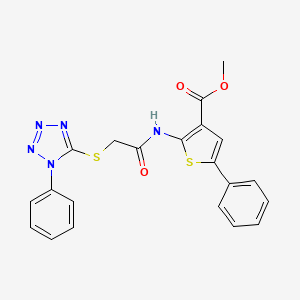

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

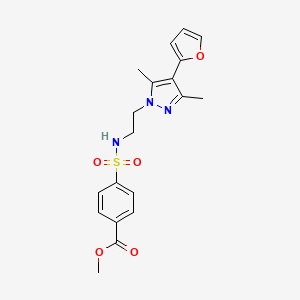

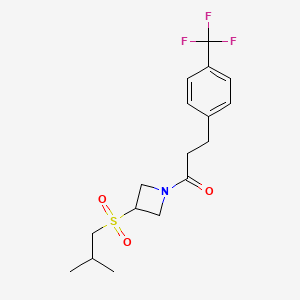

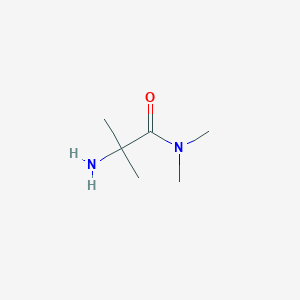

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

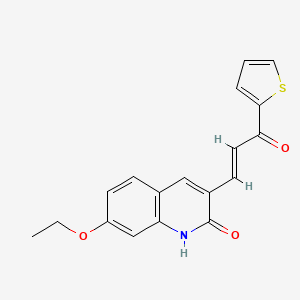

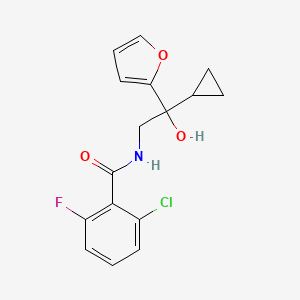

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)